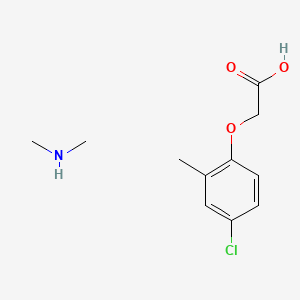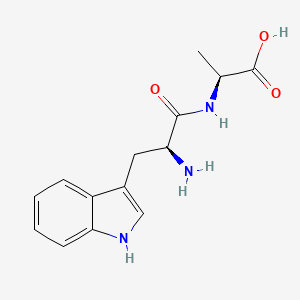
H-TRP-ALA-OH
Overview
Description
“Trp-Ala” is a dipeptide formed from L-alanyl and L-tryptophan residues . It is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
The tryptophan (trp) operon in E. coli is used to synthesize tryptophan when none is readily available. Its five structural genes, trpE, trpD, trpC, trpB, and trpA, code for the enzymes in the pathway that converts chorismic acid into tryptophan .
Molecular Structure Analysis
The molecular weight of “Trp-Ala” is 346.38 and its formula is C17H22N4O4 . The structure of “Trp-Ala” is based on the alignment of TRP channels which enables comparison of structural changes, ion permeation pathways, and ligand-binding sites .
Chemical Reactions Analysis
The oxidation of tryptophan (Trp) residues, mediated by peroxyl radicals (ROO˙), follows a complex mechanism involving free radical intermediates, and short chain reactions . The reactivity of Trp towards ROO˙ should be strongly affected by its inclusion in peptides and proteins .
Physical and Chemical Properties Analysis
Tryptophan is an aromatic amino acid with unique physico-chemical properties. It is often encountered in membrane proteins, especially at the level of the water/bilayer interface. It plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Scientific Research Applications
Enhanced Transdermal Delivery
Trp-Ala, a dipeptide, has been explored for its potential in enhanced transdermal delivery, specifically using dermaportation technology. This technology, applying a novel magnetic field, significantly increases the permeability coefficient of Ala-Trp across human epidermis, offering new methods for delivering peptides through the skin for various dermatological and cosmetic applications. However, the instability of the dipeptide upon exposure to human epidermis is a challenge to be addressed (Namjoshi et al., 2008).
Fluorescence Dynamics in Polypeptides
Trp-Ala has been studied for its fluorescence dynamics, particularly in the context of pH responses. Trp-Ala, when substituted into polypeptides, shows higher fluorescence quantum yields, longer fluorescence lifetimes, and more sensitive pH responses, making it a viable candidate for monitoring environmental pH in functional protein studies (Li et al., 2017).
Surface Enhanced Raman Spectroscopy (SERS)
The interaction of l-alanyl-l-tryptophan (Ala-Trp) with nanostructured silver surfaces has been investigated using Raman and SERS. This study highlights the potential of using SERS-based biosensors for label-free detection and analysis of dipeptides like Ala-Trp, offering insights into their structure and orientation on nanostructured surfaces (Ramanauskaitė & Snitka, 2015).
Photoreactivity in Aquatic Microbial Ecology
In a study examining the photoreactivity of amino acids and proteins, Trp (an aromatic amino acid) exhibited 'photocoloring' or humification upon solar radiation exposure. This led to a lower maximum bacterial abundance in solar radiation-exposed treatments compared to dark controls. This finding is essential in understanding the role of aromatic amino acids like Trp in solar radiation-mediated transformations in aquatic environments (Reitner, Herzig, & Herndl, 2002).
Photodissociation and Spectroscopic Studies
Photodissociation spectrometry has been employed to investigate the structure and reactivity of protonated dipeptides like Ala-Trp in various temperatures. The UV and IR photodissociation spectra of these dipeptides provide insights into their molecular structure and interactions, which are crucial for understanding peptide behavior in gas phases (Fujihara et al., 2008).
Photocatalytic Systems
Ala-Trp has been studied in the context of TiO2 photocatalytic systems, where its adsorption and photodecomposition were investigated. Understanding the interactions of such dipeptides with photocatalytic surfaces can provide valuable insights into environmental and chemical processes (Tran, Nosaka, & Nosaka, 2007).
Mechanism of Action
Target of Action
H-TRP-ALA-OH, also known as Trp-Ala, is a dipeptide that has been identified as a non-competitive inhibitor of the angiotensin-1 converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body .
Pharmacokinetics
Peptides in general are known to have poor oral bioavailability due to their susceptibility to enzymatic degradation in the gastrointestinal tract and their poor permeability across the intestinal epithelium .
Result of Action
The molecular and cellular effects of Trp-Ala’s action primarily involve the modulation of the renin-angiotensin system . By inhibiting the angiotensin-1 converting enzyme, Trp-Ala reduces the production of angiotensin II, leading to vasodilation and a decrease in blood pressure . Additionally, the reduced stimulation of aldosterone release leads to decreased sodium and water retention in the kidneys, further contributing to the reduction in blood pressure .
Action Environment
The action, efficacy, and stability of Trp-Ala can be influenced by various environmental factors. For instance, the presence of other substances that bind to the angiotensin-1 converting enzyme could potentially affect the ability of Trp-Ala to inhibit this enzyme . Additionally, factors that affect the stability of peptides in general, such as pH and temperature, could also influence the stability of Trp-Ala
Safety and Hazards
Future Directions
The gastrin-releasing peptide receptors (GRPRs), part of the bombesin family, are overexpressed in many malignancies, including breast and prostate cancer, and therefore represent an attractive target for future development . Peptides such as GRPR-targeting radiopharmaceuticals are small molecules with fast blood clearance and urinary excretion .
Biochemical Analysis
Biochemical Properties
H-TRP-ALA-OH, due to the presence of tryptophan, can interact with multiple other side chains in proteins, owing to its large and hydrophobic π-electron surface area . This allows this compound to have strategic locations in protein structures, enabling it to participate in various biochemical reactions.
Cellular Effects
The effects of this compound on cells and cellular processes are largely determined by the properties of tryptophan. Tryptophan and its metabolites are crucial for maintaining neurological function, immunity, and homeostasis in the body . Therefore, it can be inferred that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the properties of tryptophan, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Tryptophan, a component of this compound, is metabolized in the body via the 5-hydroxyindole and the kynurenine pathways . Therefore, this compound could potentially be involved in these metabolic pathways.
Properties
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8(14(19)20)17-13(18)11(15)6-9-7-16-12-5-3-2-4-10(9)12/h2-5,7-8,11,16H,6,15H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGNSVACHBZKSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874542 | |
| Record name | TRP-ALA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60874542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tryptophyl-Alanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029076 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24046-71-7 | |
| Record name | NSC97949 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97949 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Trp-Ala?
A1: The molecular formula of Trp-Ala is C14H17N3O3, and its molecular weight is 275.3 g/mol.
Q2: Does the fluorescence of Trp-Ala change in different environments?
A2: Yes. Studies using model peptides containing Trp-Ala have shown that the fluorescence intensity of the tryptophan (Trp) residue is sensitive to its surrounding environment. For instance, fluorescence intensity is generally higher in a protein context compared to short peptides, suggesting long-range interactions within the protein structure influence Trp fluorescence. []
Q3: Can the structure of Trp-Ala be determined by spectroscopic methods?
A3: Yes. Various spectroscopic techniques are valuable for analyzing Trp-Ala. Mass spectrometry can confirm its molecular weight and identify fragments. [] Nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information, especially when combined with molecular modeling. []
Q4: How does modifying the Trp-Ala dipeptide structure influence its biological activity?
A4: Research on delta-sleep inducing peptide (DSIP), which contains the Trp-Ala sequence, demonstrates that modifications significantly impact activity. Substitutions with D-amino acids like D-Trp at the N-terminus often abolish activity. [, ] Incorporating hydrophobic amino acids can also alter potency. []
Q5: Are there specific modifications that enhance the antagonistic properties of Trp-Ala containing peptides?
A5: Research on gastrin-releasing peptide (GRP) antagonists revealed that combining a D-Pro residue adjacent to the C-terminus with a -Leu26-ψ(CH2NH)-Xaa27-NH2 modification significantly increased potency compared to either modification alone. [] This highlights the importance of specific structural features for antagonistic activity.
Q6: What is the significance of the Trp-Ala sequence in peptide recognition by self-assembled structures?
A6: The Trp-Ala sequence, particularly within the tripeptide Trp-Trp-Ala, exhibits high binding affinity for a self-assembled Pd6L4 coordination cage. This interaction is highly sequence-specific, with alterations in the order of Trp-Ala residues leading to significantly reduced affinity. This selectivity underscores the importance of both residue composition and sequence for molecular recognition within confined spaces. []
Q7: How stable is Trp-Ala under different conditions?
A7: While specific data on Trp-Ala stability is limited within the provided research, studies on similar peptides suggest susceptibility to enzymatic degradation. Modifications like D-amino acid substitutions are often employed to enhance peptide stability. []
Q8: What are the potential applications of Trp-Ala containing peptides in drug development?
A9: Research indicates potential applications in several areas. For example, Trp-Ala is present in DSIP analogs investigated for sleep disorders [, ] and GRP antagonists explored for cancer treatment. []
Q9: Can Trp-Ala containing peptides be used for imaging purposes?
A10: Yes. Studies using bombesin analogs, which share a similar C-terminal sequence with GRP and contain Trp-Ala, demonstrate their potential as imaging agents. By conjugating these peptides with radioisotopes like 18F or 111In, researchers can visualize tumors expressing GRP receptors using PET and SPECT imaging techniques. [, , , ]
Q10: Can computational methods be used to study the structure and interactions of Trp-Ala containing peptides?
A13: Yes. Molecular modeling techniques, coupled with experimental data like NMR, are essential for studying the conformation and interactions of these peptides. [, ] Computational studies can predict stable conformations, binding affinities, and potential modifications to enhance desired properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




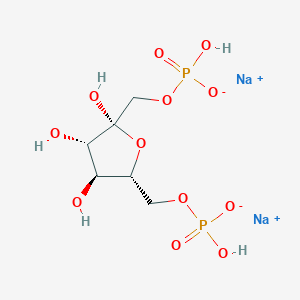
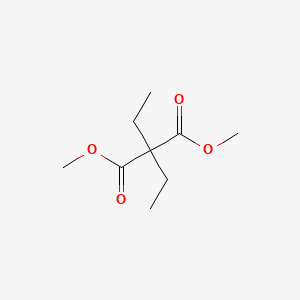
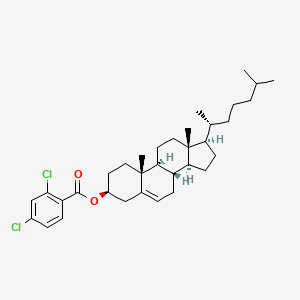
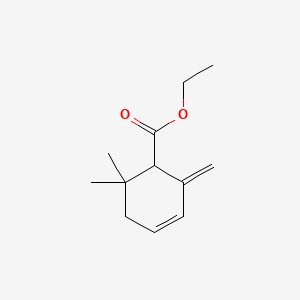
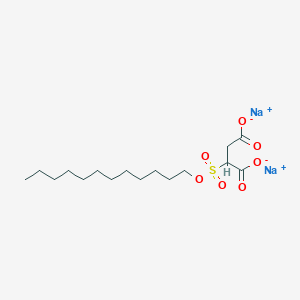



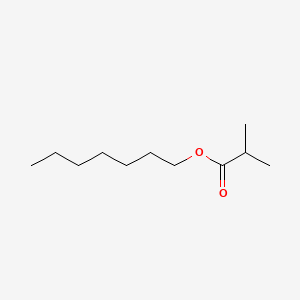

![1,1,2,2-tetrafluoroethene;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2-trifluoroethenoxy)propan-2-yl]oxyethanesulfonic acid](/img/structure/B1581872.png)
